3-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide
Description
3-(4-Methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide is a heterocyclic compound featuring a fused thiazolo-benzothiazol core linked to a propanamide chain substituted with a 4-methoxyphenyl sulfanyl group. This structure combines electron-rich aromatic systems (methoxyphenyl) with sulfur-containing heterocycles, which are often associated with diverse biological activities, including antimicrobial and antitumor properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c1-11-20-17-15(26-11)8-7-14-18(17)27-19(21-14)22-16(23)9-10-25-13-5-3-12(24-2)4-6-13/h3-8H,9-10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFSJUCFWHDOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCSC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzothiazole rings, followed by their functionalization and coupling.
Preparation of Thiazole and Benzothiazole Rings: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The benzothiazole ring can be prepared through the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling: The final step involves the coupling of the functionalized thiazole and benzothiazole rings with the propanamide moiety. This can be achieved through amide bond formation reactions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s fused thiazolo-benzothiazol core distinguishes it from triazole- or oxadiazole-based analogs .
- The 4-methoxyphenyl sulfanyl group introduces electron-donating properties, contrasting with the electron-withdrawing 4-chlorophenyl group in , which may influence lipophilicity (lower XLogP3 compared to ).
- The hydroxypropyl substituent in enhances hydrophilicity, whereas the ethoxy group in balances lipophilicity and solubility.
Biological Activity
3-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide is a complex organic compound belonging to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent research findings.
Chemical Structure
The compound features a thiazole ring fused with a benzothiazole structure and is substituted with a methoxyphenyl group and a sulfanyl moiety. The molecular formula is C₁₅H₁₅N₃O₂S₂.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit significant biological activities. The specific compound under review has been studied for its potential anticancer properties and its mechanism of action against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that this compound has notable cytotoxic effects against several human cancer cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis through caspase activation |
| HCT116 (Colon Cancer) | 8.2 | Inhibition of cell cycle progression |
| H460 (Lung Cancer) | 12.0 | Targeting mitochondrial pathways |
The compound has shown to induce apoptosis in MCF-7 cells by activating caspases 3 and 9, leading to cell death. Additionally, it inhibits the growth of HCT116 and H460 cells by disrupting their cell cycle progression.
Mechanistic Studies
Docking studies have revealed that the compound interacts with key proteins involved in cancer cell proliferation and survival. For instance, it has been shown to bind effectively to the DprE1 protein with a binding affinity of -8.4 kcal/mol, suggesting its potential as an inhibitor in anti-tubercular applications as well.
Case Studies
- MCF-7 Cell Line Study : In vitro experiments demonstrated that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 10 µM). Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptosis.
- HCT116 Cell Line Study : The compound exhibited an IC₅₀ value of 8.2 µM against HCT116 cells. Western blot analysis indicated increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- H460 Cell Line Study : The compound's effect on H460 cells was characterized by a dose-dependent inhibition of cell growth, with an IC₅₀ value of 12 µM observed after 48 hours of treatment.
Q & A
Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazolo[5,4-e][1,3]benzothiazol core. Key steps include:
- Coupling Reactions : Use of coupling agents like HBTU () in DMSO or dioxane with triethylamine as a base. For example, amide bond formation between the sulfanylpropanoyl moiety and the thiazolo-benzothiazole amine can achieve yields up to 68.6% under optimized conditions .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMSO) at 20–25°C minimize side reactions, while heating (e.g., 80°C in dioxane) may improve cyclization efficiency for heterocyclic intermediates .
- Purification : Recrystallization from ethanol-DMF mixtures enhances purity, critical for biological testing .
Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?
Methodological Answer:
A combination of 1H-NMR, 13C-NMR, and IR spectroscopy is essential:
- 1H-NMR : Look for characteristic shifts:
- Methoxy group (~δ 3.8 ppm for -OCH3) .
- Thiazole protons (δ 7.5–8.5 ppm) .
- 13C-NMR : Confirm carbonyl carbons (amide C=O at ~δ 170 ppm) and aromatic carbons in the benzothiazole system .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-S stretch) .
- Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions in IC50 values or efficacy may arise from:
- Purity Variations : Impurities >2% (e.g., unreacted intermediates) can skew results. Use HPLC-MS to verify purity .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations (e.g., 5% vs. 10% FBS) significantly impact activity. Standardize protocols using guidelines from flow-chemistry optimization studies .
- Solubility : Poor solubility in DMSO/PBS mixtures may lead to false negatives. Pre-formulate the compound with cyclodextrins or surfactants .
Advanced: What strategies enhance target selectivity of the thiazolo-benzothiazole core?
Methodological Answer:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-methoxyphenyl position to improve binding to kinase pockets, as seen in analogous triazole derivatives .
- Protonation Studies : Adjust the sulfanyl group’s pKa via substituents (e.g., -Br or -Cl) to modulate interactions with charged residues in target proteins .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and eliminate off-target interactions .
Basic: What in vitro assays are suitable for initial anticancer evaluation?
Methodological Answer:
- MTT/Proliferation Assays : Test against panels of cancer cell lines (e.g., leukemia HL-60, breast MCF-7) with 48–72 hr exposure. Include controls :
- Positive control: Doxorubicin (1 µM).
- Negative control: Vehicle (DMSO <0.1%).
- Apoptosis Markers : Use Annexin V/PI staining with flow cytometry to quantify early/late apoptosis .
- Dose-Response Curves : Generate IC50 values using 8–10 concentrations (1 nM–100 µM) and nonlinear regression analysis .
Advanced: How can computational methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 analyze:
- Toxicity Profiling : Combine QSAR models (e.g., ProTox-II) with experimental Ames test data to assess mutagenicity .
Advanced: What analytical methods resolve structural ambiguities in crystalline forms?
Methodological Answer:
- X-ray Crystallography : Resolve bond angles and confirm the thiazolo-benzothiazole fusion. For example, used this to validate a selenazolo-benzothiazole analog’s structure .
- Dynamic NMR : Study restricted rotation in the propanamide linker (e.g., coalescence temperature experiments in DMSO-d6) .
Basic: How can solubility be improved without compromising bioactivity?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts via HCl gas exposure in diethyl ether .
- PEGylation : Attach polyethylene glycol (PEG) chains to the sulfanyl group, balancing hydrophilicity and membrane permeability .
- Co-solvent Systems : Use 10% Cremophor EL in PBS for in vivo studies, ensuring <5% hemolysis in RBC compatibility tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
